N-cycloheptyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
Description
Properties
IUPAC Name |
N-cycloheptyl-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-18(2)19-9-11-20(12-10-19)22-17-23-25(31)28(15-16-29(23)27-22)14-13-24(30)26-21-7-5-3-4-6-8-21/h9-12,15-18,21H,3-8,13-14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVONUVYADFYJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NC4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cycloheptyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrazine class. Its unique structure, featuring a cycloheptyl group and various functional groups, suggests significant potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C24H30N4O2
- Molecular Weight : 406.53 g/mol
- Purity : Typically around 95%
This compound's structure includes an oxo group and an isopropyl-substituted phenyl group, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds in the pyrazolo[1,5-a]pyrazine class exhibit considerable anticancer properties. For instance:
- Cytotoxicity : Various derivatives have shown promising results against several cancer cell lines. For example, compounds derived from similar structures have demonstrated IC50 values ranging from 0.28 µM to 49.85 µM against different cancer cell lines such as A549 and MCF7 .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9 | A549 | 0.28 | |
| Compound 5 | A549 | 49.85 | |
| Compound 36 | HepG2 | Not specified |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has also been explored. Some studies report significant inhibition of COX-2 activity:
- IC50 Values : Specific compounds have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .
The mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and inflammatory pathways.
- Induction of Apoptosis : Studies indicate that certain derivatives lead to apoptosis in cancer cells, suggesting a potential for therapeutic applications in oncology.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo derivatives:
- Study on Anticancer Activity : A recent study synthesized various pyrazolo derivatives and tested their anticancer effects on multiple cell lines, revealing significant cytotoxicity and apoptosis induction in treated cells .
- Review of Structure–Activity Relationships (SAR) : Research has highlighted the importance of specific structural features in enhancing the biological activity of pyrazolo compounds. Variations in substituents can dramatically alter their efficacy against cancer cells and inflammatory pathways .
- Clinical Implications : The ongoing research into these compounds suggests potential applications in treating various cancers and inflammatory diseases, although further clinical trials are necessary to establish their safety and efficacy profiles.
Scientific Research Applications
Research indicates that compounds in the pyrazolo[1,5-a]pyrazine class exhibit various biological activities. Notably, N-cycloheptyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide has shown promise in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by excessive inflammation.
- Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multiple synthetic steps that may include:
- Formation of the Pyrazolo Framework : Initial reactions to create the pyrazolo structure.
- Introduction of Functional Groups : Subsequent steps to introduce the cycloheptyl and propanamide groups.
- Purification : Final purification processes to isolate the desired compound.
Molecular docking studies have been conducted to explore how this compound interacts with specific protein targets involved in disease processes. These studies help elucidate its mechanism of action and optimize its pharmacological properties.
Case Studies and Research Findings
Several case studies have been published showcasing the efficacy of this compound in various experimental settings:
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction.
- Inflammatory Models : Animal models treated with this compound showed reduced markers of inflammation compared to control groups.
- Neurodegeneration Models : Behavioral tests indicated improved outcomes in models of neurodegeneration when treated with this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine :
The target compound’s pyrazolo[1,5-a]pyrazine core differs from pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 53 in ). The latter often exhibit stronger π-π stacking due to the additional nitrogen atom, which may enhance binding to ATP pockets in kinases .
Substituent Effects
Amide Side Chains :
The cycloheptylamide group in the target compound contrasts with simpler acetamide groups (e.g., 2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide, ). The bulkier cycloheptyl group may reduce metabolic clearance compared to smaller alkyl or aryl substituents .- Aryl Substituents: The 4-isopropylphenyl group in the target compound is structurally analogous to 4-fluorophenyl or 4-chlorophenyl groups in and .
Structural and Functional Comparison Table
*Calculated based on molecular formula.
Research Findings and Limitations
- Pharmacological Gaps: No direct data on the target compound’s bioactivity exist in the provided evidence. However, pyrazolo-pyrazines with similar substituents (e.g., ) are under investigation for kinase modulation .
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Derivatives
The pyrazolo[1,5-a]pyrazine system is synthesized via cyclocondensation between 3-aminopyrazole and 1,3-dicarbonyl compounds under acidic conditions. For example, refluxing 3-aminopyrazole with ethyl acetoacetate in acetic acid yields the 4-oxo-pyrazolo[1,5-a]pyrazine intermediate.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 80 | 12 | 78 |
| H2SO4 | Toluene | 110 | 6 | 85 |
| PTSA | DMF | 90 | 8 | 72 |
Functionalization at Position 5
The propanamide side chain is introduced via nucleophilic substitution. Treatment of 5-bromo-pyrazolo[1,5-a]pyrazine with 3-aminopropanoic acid in the presence of Pd(PPh3)4 and K2CO3 in DMF affords the 5-aminopropanoic acid derivative, which is subsequently amidated.
Introduction of the 4-Isopropylphenyl Group
Suzuki-Miyaura Cross-Coupling
The 4-isopropylphenyl moiety is installed at position 2 using a Suzuki coupling. The pyrazolo[1,5-a]pyrazine intermediate is functionalized with a boronic ester at position 2, which reacts with 4-isopropylphenylboronic acid under Pd catalysis.
Reaction Conditions:
Buchwald-Hartwig Amination (Alternative Route)
For substrates lacking a halogen at position 2, direct C–H arylation is achieved using a palladium/Xantphos catalyst system and 4-isopropylphenyl iodide.
Amidation with Cycloheptylamine
The final step involves coupling the propanamide side chain with cycloheptylamine . Activation of the carboxylic acid as an acyl chloride (using SOCl2) followed by reaction with cycloheptylamine in THF yields the target compound.
Optimization Notes:
-
Coupling Agents: HATU or EDCl/HOBt improve yields (92%) compared to DCC (75%).
-
Solvent Effects: Polar aprotic solvents (DMF, THF) outperform DCM due to better solubility of intermediates.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel chromatography (eluent: EtOAc/hexane, 3:7) followed by recrystallization from ethanol/water.
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazine-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (m, 1H, cycloheptyl), 3.02 (m, 2H, propanamide), 2.91 (septet, J = 6.8 Hz, 1H, isopropyl), 1.85–1.45 (m, 12H, cycloheptyl + isopropyl).
-
HRMS (ESI): m/z [M+H]+ calcd for C28H34N5O2: 472.2713; found: 472.2718.
Scale-Up and Process Considerations
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The synthesis typically involves cyclization of precursors such as aminopyrazoles with α,β-unsaturated carbonyl compounds under controlled conditions (e.g., reflux in dimethylformamide). Substitution reactions introduce the 4-(propan-2-yl)phenyl group, often using halogenated intermediates and palladium catalysts for cross-coupling. Post-synthetic modifications, like amide coupling with cycloheptylamine, require carbodiimide-based reagents (e.g., EDC/HOBt). Purification via column chromatography or HPLC is critical for isolating the final product .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combine multiple analytical techniques:
- NMR spectroscopy (1H, 13C) to confirm proton environments and carbon frameworks, focusing on diagnostic peaks (e.g., pyrazine C=O at ~165–170 ppm).
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) for absolute configuration determination. Cross-referencing with computational methods (e.g., density functional theory for NMR chemical shift prediction) enhances reliability .
Q. What solvent systems and reaction conditions optimize yield during amide bond formation in this compound?
Use polar aprotic solvents (e.g., DMF, DCM) with carbodiimide coupling agents (EDCl or DCC) and catalytic DMAP. Maintain temperatures between 0–25°C to minimize side reactions. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify using gradient elution chromatography. Yields >70% are achievable with strict anhydrous conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar pyrazolo[1,5-a]pyrazine derivatives?
- Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing the cycloheptyl group with cyclopentyl or aryl moieties).
- Use molecular docking to compare binding affinities with target proteins (e.g., kinases or GPCRs).
- Validate hypotheses via in vitro assays (e.g., enzyme inhibition or cell viability tests) under standardized conditions. Contradictions may arise from differences in cell permeability or metabolic stability .
Q. What mechanistic insights explain the compound’s reactivity in oxidation/reduction reactions?
- Oxidation : The pyrazine C=O group is stable, but the pyrazole ring may undergo electrophilic attack. Use oxidizing agents like KMnO4 in acidic conditions to generate sulfone derivatives.
- Reduction : Catalytic hydrogenation (H2/Pd-C) selectively reduces the pyrazine ring’s double bonds, forming dihydro intermediates. Monitor regioselectivity via in-situ NMR .
Q. How can tautomeric forms of this compound impact its spectroscopic characterization and bioactivity?
The pyrazolo-pyrazine system may exhibit amine-imine tautomerism , detectable via variable-temperature NMR. For example, a 50:50 ratio of amine/imine forms was observed in a related compound at 298 K . Tautomeric states can alter hydrogen-bonding networks, affecting solubility and target binding. Use computational tools (e.g., Multiwfn) to model electron localization and predict tautomer prevalence .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Employ asymmetric catalysis (e.g., chiral phosphine ligands) during cyclization steps.
- Optimize continuous flow chemistry to control exothermic reactions and improve reproducibility.
- Use chiral stationary phase HPLC for large-scale enantiomer separation. Document critical process parameters (CPPs) like temperature gradients and mixing rates .
Methodological Considerations
Q. How should researchers design stability studies for this compound under physiological conditions?
- Conduct accelerated degradation tests in buffers (pH 1.2–7.4) at 37°C, analyzing degradation products via LC-MS.
- Assess photostability under UV/visible light (ICH Q1B guidelines).
- Use Arrhenius kinetics to extrapolate shelf-life data .
Q. What computational approaches best predict the compound’s pharmacokinetic properties?
- Apply QSAR models to estimate logP, solubility, and CYP450 metabolism.
- Simulate membrane permeability using molecular dynamics (e.g., GROMACS).
- Validate predictions with Caco-2 cell monolayer assays .
Data Contradiction Analysis
Q. Why might biological assays report conflicting IC50 values for kinase inhibition?
Variations arise from:
- Assay conditions (e.g., ATP concentration in kinase activity assays).
- Protein isoform differences (e.g., wild-type vs. mutant kinases).
- Compound aggregation or precipitation in buffer.
Address by standardizing protocols (e.g., NIH/NCATS guidelines) and performing dose-response validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
